molecular formula C19H23NO3S B5986438 1-(4-{[2-(4-methoxybenzyl)-4-morpholinyl]methyl}-2-thienyl)ethanone

1-(4-{[2-(4-methoxybenzyl)-4-morpholinyl]methyl}-2-thienyl)ethanone

Cat. No. B5986438
M. Wt: 345.5 g/mol
InChI Key: KFMPHRXLZXIKEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-{[2-(4-methoxybenzyl)-4-morpholinyl]methyl}-2-thienyl)ethanone, also known as Morantel Tartrate, is a chemical compound that has been widely used in scientific research for its unique properties.

Mechanism of Action

The mechanism of action of 1-(4-{[2-(4-methoxybenzyl)-4-morpholinyl]methyl}-2-thienyl)ethanone Tartrate is not fully understood, but it is believed to work by inhibiting the neurotransmitter acetylcholine in the nervous system of parasitic worms. This results in paralysis and death of the worms, making it an effective anthelmintic agent.
Biochemical and Physiological Effects:
1-(4-{[2-(4-methoxybenzyl)-4-morpholinyl]methyl}-2-thienyl)ethanone Tartrate has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of the neurotransmitter GABA, which has a calming effect on the nervous system. It has also been found to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

1-(4-{[2-(4-methoxybenzyl)-4-morpholinyl]methyl}-2-thienyl)ethanone Tartrate has a number of advantages for use in lab experiments. It is a potent anthelmintic agent, making it useful for studying parasitic worms. It also has potential anticonvulsant and anti-inflammatory effects, making it a promising candidate for the treatment of epilepsy and other inflammatory conditions. However, there are also limitations to its use. It can be toxic at high doses, and its mechanism of action is not fully understood, making it difficult to study.

Future Directions

There are a number of future directions for research on 1-(4-{[2-(4-methoxybenzyl)-4-morpholinyl]methyl}-2-thienyl)ethanone Tartrate. One area of interest is its potential use as a treatment for epilepsy and other inflammatory conditions. Another area of interest is its mechanism of action, which is not fully understood. Further research is needed to fully understand the biochemical and physiological effects of 1-(4-{[2-(4-methoxybenzyl)-4-morpholinyl]methyl}-2-thienyl)ethanone Tartrate, as well as its potential uses in medicine.

Synthesis Methods

1-(4-{[2-(4-methoxybenzyl)-4-morpholinyl]methyl}-2-thienyl)ethanone Tartrate can be synthesized by the reaction of 2-(4-methoxybenzyl)-4-morpholinylmethylthiophene with ethyl 4-chloroacetoacetate, followed by the addition of tartaric acid. The resulting compound is then purified and crystallized to obtain 1-(4-{[2-(4-methoxybenzyl)-4-morpholinyl]methyl}-2-thienyl)ethanone Tartrate.

Scientific Research Applications

1-(4-{[2-(4-methoxybenzyl)-4-morpholinyl]methyl}-2-thienyl)ethanone Tartrate has been widely used in scientific research for its unique properties. It has been shown to have potent anthelmintic activity against various parasitic worms, including Haemonchus contortus, a common parasite in livestock. In addition, 1-(4-{[2-(4-methoxybenzyl)-4-morpholinyl]methyl}-2-thienyl)ethanone Tartrate has been found to have potential anticonvulsant and anti-inflammatory effects, making it a promising candidate for the treatment of epilepsy and other inflammatory conditions.

properties

IUPAC Name

1-[4-[[2-[(4-methoxyphenyl)methyl]morpholin-4-yl]methyl]thiophen-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-14(21)19-10-16(13-24-19)11-20-7-8-23-18(12-20)9-15-3-5-17(22-2)6-4-15/h3-6,10,13,18H,7-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMPHRXLZXIKEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CS1)CN2CCOC(C2)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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